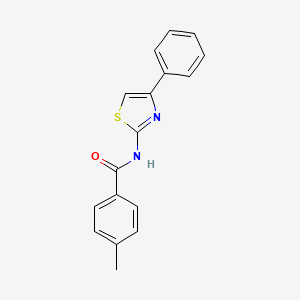

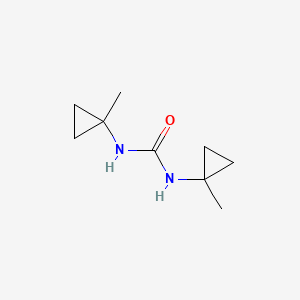

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxy-5-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a pyrazole ring, an amide linkage, and a substituted pyrimidinyl group, which may contribute to its chemical reactivity and interaction with biological targets.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related pyrazole derivatives has been achieved by Michael addition followed by reductive alkylation, as described for the compound N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which has potential antidepressant activity . This method could potentially be adapted for the synthesis of the compound by altering the substituents on the pyrazole ring and the amide moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, derivatives of 3-(pyrazol-1-yl)propanamide have been shown to form supramolecular hydrogen-bonded chains or cyclic dimers in the solid state . These structural motifs are significant as they can influence the compound's solubility, stability, and reactivity. The presence of a pyrazole ring and an amide group in the compound suggests that it may also form similar hydrogen-bonded structures.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related structures. For instance, palladium(II) chloride complexes with pyrazole derivatives have been prepared, indicating that the pyrazole moiety can act as a ligand in coordination chemistry . This suggests that the compound may also participate in complexation reactions with transition metals, which could be relevant in catalysis or material science applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be anticipated based on its functional groups and molecular interactions. Compounds with similar structures, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, have been shown to exhibit specific crystal packing patterns and hydrogen bonding . These interactions can affect the melting point, solubility, and other physicochemical properties. Additionally, the presence of methoxy and methyl groups may influence the compound's lipophilicity, which is important for its potential biological activity and pharmacokinetics.

Scientific Research Applications

Heterocyclic Chemistry and Compound Synthesis

Research in the field of heterocyclic chemistry often focuses on the synthesis and transformation of pyrazole and pyrimidine derivatives due to their significant biological activities. Studies like those by Kolar et al. (1996) and Deohate & Palaspagar (2020) have explored transformations of related heterocyclic compounds and their potential for creating substances with insecticidal and antibacterial properties (Kolar, Tiŝler, & Pizzioli, 1996) (Deohate & Palaspagar, 2020).

Anticancer and Antimicrobial Applications

Compounds within this chemical family have been explored for their potential anticancer and antimicrobial activities. The work by Abdellatif et al. (2014) and Rahmouni et al. (2016) highlights the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity and as anti-5-lipoxygenase agents, respectively, suggesting a promising avenue for therapeutic applications (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014) (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Novel Synthesis Methods

Innovations in synthetic methods for heterocyclic compounds are crucial for advancing research and development in this field. Studies such as those by Shamroukh et al. (2007) and Roman (2013) demonstrate novel approaches to the synthesis of pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation and diverse compound libraries through alkylation and ring closure reactions, respectively, underscoring the versatility of these chemical frameworks in medicinal chemistry (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007) (Roman, 2013).

Structural and Mechanistic Studies

Understanding the structural basis and reaction mechanisms of these compounds is fundamental for their application in drug design and other areas. Research efforts, such as those by Chimichi et al. (1996), provide valuable insights into the reaction mechanisms and structural elucidation of related pyrazolopyrimidine derivatives, offering a foundational understanding necessary for the development of novel compounds with desired properties (Chimichi, Bruni, Cosimelli, Selleri, & Valle, 1996).

properties

IUPAC Name |

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2-methoxy-5-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-12-6-8-18(29-5)17(10-12)23-19(27)9-7-16-14(3)25-26(15(16)4)21-22-13(2)11-20(28)24-21/h6,8,10-11H,7,9H2,1-5H3,(H,23,27)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAXAPOHDRNGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=C(N(N=C2C)C3=NC(=CC(=O)N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B2526578.png)

![5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2526581.png)

![N-[[1-(3,4-Dimethylphenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2526582.png)

![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2526587.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2526593.png)

![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B2526594.png)